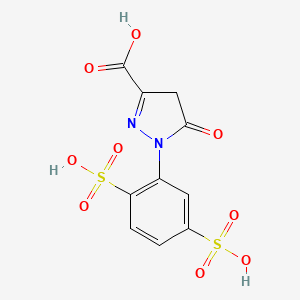
1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a disulphophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,5-disulphophenyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulphophenyl group to thiophenol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiophenol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The disulphophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrazolin-5-one derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical properties.
Isosulphan blue: This compound contains a disulphophenyl group and is used in diagnostic applications.
Uniqueness
1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a disulphophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
6411-56-9 |
|---|---|
Molekularformel |
C10H8N2O9S2 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
1-(2,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O9S2/c13-9-4-6(10(14)15)11-12(9)7-3-5(22(16,17)18)1-2-8(7)23(19,20)21/h1-3H,4H2,(H,14,15)(H,16,17,18)(H,19,20,21) |
InChI-Schlüssel |
ULKCUTGVHUHOEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=O)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
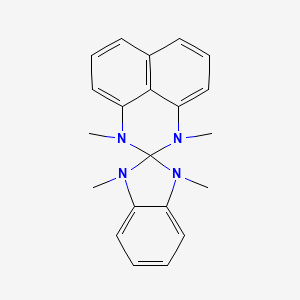

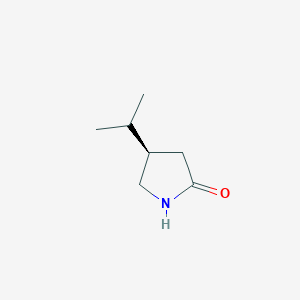
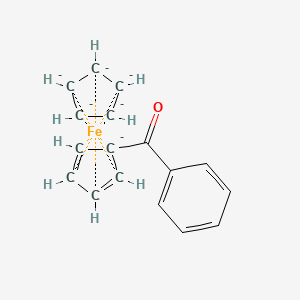
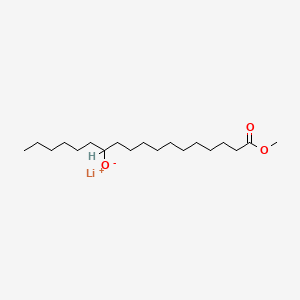
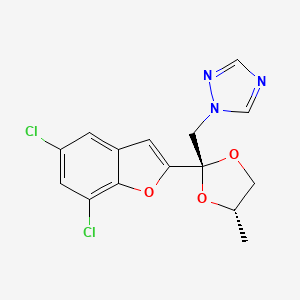
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)
![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
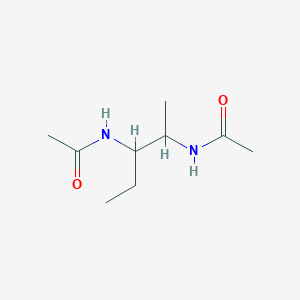


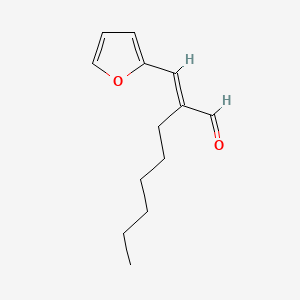
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
